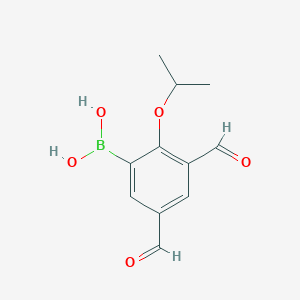

3,5-Diformyl-2-isopropoxyphenylboronic acid

Descripción

BenchChem offers high-quality 3,5-Diformyl-2-isopropoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diformyl-2-isopropoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3,5-diformyl-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO5/c1-7(2)17-11-9(6-14)3-8(5-13)4-10(11)12(15)16/h3-7,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTOPIAFLPHQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC(C)C)C=O)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584902 | |

| Record name | {3,5-Diformyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-68-8 | |

| Record name | B-[3,5-Diformyl-2-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3,5-Diformyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Diformyl-2-isopropoxyphenylboronic Acid: A Versatile Building Block for Advanced Materials and Supramolecular Chemistry

Introduction: Unveiling a Multifunctional Synthetic Platform

In the landscape of modern chemistry, molecules that possess orthogonal functional groups are of paramount importance, serving as versatile platforms for the construction of complex molecular architectures. 3,5-Diformyl-2-isopropoxyphenylboronic acid is one such molecule, embodying significant potential for researchers in materials science, drug discovery, and supramolecular chemistry. Its structure, featuring two reactive aldehyde moieties and a boronic acid group on a sterically-influenced aromatic core, offers a unique combination of reactivity. The aldehyde groups are prime candidates for forming imine or hydrazone linkages, fundamental reactions in the synthesis of Covalent Organic Frameworks (COFs) and dynamic covalent materials.[1][2] Simultaneously, the boronic acid functionality is a cornerstone of Suzuki-Miyaura cross-coupling reactions and is renowned for its ability to form reversible covalent bonds with diols, a property extensively utilized in chemical sensing and self-healing materials.[3][4]

This guide provides a comprehensive technical overview of 3,5-Diformyl-2-isopropoxyphenylboronic acid, presenting its core properties, a proposed synthetic pathway with detailed experimental considerations, and an exploration of its potential applications. The insights herein are tailored for researchers and professionals seeking to leverage the unique chemical attributes of this promising, yet not extensively characterized, building block.

Core Physicochemical and Structural Properties

While extensive experimental data for 3,5-Diformyl-2-isopropoxyphenylboronic acid is not yet widely published, its properties can be reliably inferred from its constituent functional groups and data from analogous compounds.

| Property | Predicted Value / Information | Source / Rationale |

| CAS Number | 1072951-68-8 | Chemical Supplier Databases |

| Molecular Formula | C₁₁H₁₃BO₅ | Derived from structure |

| Molecular Weight | 236.03 g/mol | Derived from structure |

| Appearance | Expected to be a white to off-white solid. | Analogy with similar substituted phenylboronic acids.[5] |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water and nonpolar solvents. | General solubility of functionalized arylboronic acids. |

| Stability | Susceptible to dehydration to form a boroxine trimer. Prone to protodeboronation under certain conditions. Best stored as a stable ester derivative (e.g., pinacol ester).[3][6] | General stability of arylboronic acids. |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. | Standard practice for handling boronic acids. |

Structural Diagram

Caption: Chemical structure of 3,5-Diformyl-2-isopropoxyphenylboronic acid.

Proposed Synthesis Pathway and Experimental Protocol

Conceptual Workflow

The proposed synthesis initiates from a commercially available starting material, 3,5-dibromo-2-isopropoxybenzaldehyde, and proceeds through a halogen-metal exchange followed by borylation and a final formylation step.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Step-by-Step Protocol

This protocol is a prospective methodology and requires optimization by the end-user. All operations should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Step 1: Protection of the Aldehyde Group

-

Rationale: The aldehyde is sensitive to the strongly basic and nucleophilic conditions of the subsequent lithiation step. Protection as an acetal is a standard and effective strategy.

-

Procedure:

-

To a solution of 3,5-dibromo-2-isopropoxybenzaldehyde (1.0 eq) in anhydrous toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

-

Cool the reaction to room temperature, wash with saturated aqueous sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

-

Step 2: Halogen-Metal Exchange and Borylation

-

Rationale: A halogen-metal exchange at one of the bromine positions using an organolithium reagent will generate an aryllithium species, which can then be trapped with a boron electrophile. The choice of which bromine exchanges can be complex, but often the less sterically hindered position reacts preferentially. For this synthesis, we will assume a subsequent formylation step will be necessary.

-

Procedure:

-

Dissolve the protected dibromo-intermediate (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

In a separate flask, cool a solution of triisopropyl borate (1.5 eq) in anhydrous THF to -78 °C.

-

Transfer the aryllithium solution to the triisopropyl borate solution via cannula.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Step 3: Hydrolysis and Deprotection

-

Rationale: Acidic workup simultaneously hydrolyzes the borate ester to the boronic acid and removes the acetal protecting group.

-

Procedure:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl.

-

Stir vigorously for 2-4 hours at room temperature to ensure complete deprotection.

-

Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude 3-bromo-5-formyl-2-isopropoxyphenylboronic acid by column chromatography or recrystallization.

-

Step 4: Final Formylation

-

Rationale: Introduction of the second formyl group onto the aromatic ring. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings.[9]

-

Procedure:

-

To a solution of the purified bromo-formyl intermediate (1.0 eq) in anhydrous DMF at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.5 eq).

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

-

Cool the reaction and carefully pour it onto crushed ice.

-

Neutralize with aqueous sodium hydroxide and extract the product with a suitable organic solvent.

-

Wash, dry, and concentrate the organic extracts. The resulting crude product will likely require purification by column chromatography to yield the final 3,5-Diformyl-2-isopropoxyphenylboronic acid.

-

Reactivity and Applications in Research and Development

The unique trifunctional nature of this molecule opens doors to several high-impact research areas.

Covalent Organic Frameworks (COFs)

The two aldehyde groups provide ideal reactive sites for condensation reactions with multi-amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form highly ordered, porous crystalline materials known as COFs.[1] The boronic acid group can be either a passive spectator or an active participant, potentially forming boroxine or boronate ester linkages if appropriate co-monomers are used.[7]

Caption: Conceptual formation of a COF from the target molecule.

Dynamic Covalent Chemistry and Self-Healing Materials

The boronic acid moiety can form reversible boronate esters with diols.[4][10] This dynamic covalent chemistry is the foundation for creating stimuli-responsive materials. For instance, polymerization of the aldehyde groups with a diol-containing amine could yield a polymer network where the boronic acid can act as a cross-linking site that can break and reform, imparting self-healing properties.

Supramolecular Assemblies and Sensing

The ability of boronic acids to bind with saccharides and other diols makes them excellent candidates for chemosensors.[11] The aldehyde groups could be used to anchor the molecule to a surface or a larger scaffold, while the boronic acid acts as the recognition site. A binding event could trigger a change in fluorescence or another spectroscopic signal.

Conclusion: A Building Block of Significant Potential

3,5-Diformyl-2-isopropoxyphenylboronic acid represents a powerful and versatile building block for the creation of advanced functional materials. While its synthesis and characterization are still emerging fields of study, the fundamental chemistry of its constituent groups points to a wide range of applications, from the ordered porosity of COFs to the dynamic responsiveness of self-healing polymers and sensors. The proposed synthetic route provides a logical starting point for researchers to access this molecule, and it is anticipated that its utility in various fields of chemical science will continue to grow.

References

-

Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: A Tutorial Review. Chemical Reviews, 116(3), 1375–1397. [Link]

-

Deng, J., et al. (2020). Assessing the stability and reactivity of a new generation of boronic esters. Poster presented at the National Symposium on Organic Chemistry. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

-

Karimi, F., et al. (2017). Dynamic Covalent Hydrogels for Triggered Cell Capture and Release. Bioconjugate Chemistry, 28(9), 2235–2240. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(13), 3359-3362. [Link]

-

Nishiyabu, R., Kubo, Y., James, T. D., & Fossey, J. S. (2011). Boronic acid building blocks: tools for sensing and separation. Chemical Communications, 47(42), 1124-1150. [Link]

-

Zhang, Y., et al. (2017). A review on boronic acid-based stimuli-responsive systems. Journal of Materials Chemistry B, 5(19), 3495-3511. [Link]

-

(3,5-Diformyl-2-isopropoxyphenyl)boronic acid information on GlobalChemMall. [Link]

-

Synthesis of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. [Link]

-

Boronic acid based dynamic click chemistry: recent advances and emergent applications - RSC Publishing. [Link]

-

Boronic-acid-derived covalent organic frameworks: from synthesis to applications - RSC Publishing. [Link]

-

Covalent Organic Frameworks: From Structures to Applications - MDPI. [Link]

-

Directed (ortho) Metallation - University of Rochester. [Link]

- Process for the preparation of substituted phenylboronic acids - Google P

-

The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Formylation - Wikipedia. [Link]

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Formylation - Wikipedia [en.wikipedia.org]

- 10. Boronic acid based dynamic click chemistry: recent advances and emergent applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Diformyl-2-isopropoxyphenylboronic acid: A Versatile Linker for Advanced Covalent Organic Frameworks

Introduction: The Architectural Significance of a Multifunctional Linker

In the landscape of reticular chemistry, the design and synthesis of crystalline, porous materials like Covalent Organic Frameworks (COFs) represent a frontier of materials science. The ability to dictate the precise atomic arrangement of these frameworks allows for the tailoring of properties for specific, high-value applications in gas storage, catalysis, sensing, and drug delivery. The choice of molecular building blocks, or "linkers," is paramount to this endeavor, as they define the geometry, porosity, and chemical functionality of the resulting framework.

This guide focuses on a particularly strategic linker: 3,5-Diformyl-2-isopropoxyphenylboronic acid (CAS No. 1072951-68-8). This molecule is distinguished by its trifunctional nature, incorporating two aldehyde groups and one boronic acid moiety on a phenyl ring. The presence of a sterically influential isopropoxy group ortho to the boronic acid introduces a critical design element, influencing the planarity and reactivity of the linker. This unique combination of reactive sites allows for the construction of COFs with dual-linkage motifs, offering enhanced stability and functionality.

This document serves as a technical resource for researchers and professionals in drug development and materials science. It provides a comprehensive overview of the synthesis, properties, and, most importantly, the application of this linker in the construction of advanced COF architectures. We will delve into the causality behind experimental choices, offering field-proven insights to guide your research and development efforts.

Physicochemical Properties and Handling

A thorough understanding of the linker's fundamental properties is the bedrock of its successful application. The key physicochemical data for 3,5-Diformyl-2-isopropoxyphenylboronic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 1072951-68-8 | [1] |

| Molecular Formula | C₁₁H₁₃BO₅ | [2] |

| Molecular Weight | 236.03 g/mol | [2] |

| Appearance | Solid or liquid | [1] |

| Melting Point | 109-113 °C | [3] |

| Storage Conditions | 2-8°C, in a sealed, air-resistant place | [1][3] |

| Purity | Typically >95% | [1] |

Expert Insight: The specified storage conditions are critical. Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. This self-condensation is often reversible but can complicate stoichiometry in subsequent reactions. Storing the compound in a cool, dry, and inert atmosphere is essential for maintaining its integrity and ensuring reproducible results in COF synthesis.

Synthesis of the Linker: A Strategic Approach

While commercially available, understanding the synthesis of 3,5-Diformyl-2-isopropoxyphenylboronic acid provides valuable insights into its reactivity and potential impurities. A plausible and efficient synthetic route involves a two-step process starting from the corresponding bromo-precursor. The critical step is the introduction of the two formyl groups onto the 2-isopropoxyphenylboronic acid core.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for the target linker.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established formylation methodologies for activated aromatic rings, such as the Rieche or Duff reactions.[2] The choice of method depends on the desired regioselectivity and tolerance to reaction conditions.

Step 1: Synthesis of 2-Isopropoxyphenylboronic acid

This step follows standard procedures for the conversion of an aryl halide to a boronic acid.

-

Dissolve 2-isopropoxy-1,3-dibromobenzene in anhydrous THF under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78°C.

-

Add n-butyllithium dropwise, maintaining the temperature below -70°C.

-

After stirring for 1 hour, add trimethyl borate dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with aqueous HCl and extract the product with an organic solvent.

-

Purify by column chromatography or recrystallization.

Step 2: Diformylation of 2-Isopropoxyphenylboronic acid

The Rieche formylation is a powerful method for introducing aldehyde groups onto electron-rich aromatic rings.[2]

-

Suspend 2-isopropoxyphenylboronic acid in anhydrous dichloromethane under an inert atmosphere.

-

Add a Lewis acid catalyst, such as TiCl₄ or SnCl₄.

-

Add dichloromethyl methyl ether dropwise at 0°C.

-

Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Carefully quench the reaction with ice-water.

-

Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3,5-Diformyl-2-isopropoxyphenylboronic acid.

Causality Behind Choices:

-

Anhydrous Conditions: The use of organolithium reagents and Lewis acids necessitates the strict exclusion of water to prevent quenching and catalyst deactivation.

-

Low Temperature: The initial lithiation is performed at -78°C to control the exothermic reaction and prevent side reactions.

-

Lewis Acid Catalyst: The Rieche formylation requires a Lewis acid to activate the dichloromethyl methyl ether, generating the electrophilic species that attacks the aromatic ring. The isopropoxy group is a strong activating group, directing the formylation to the ortho and para positions.

Application in Covalent Organic Framework Synthesis

The true value of 3,5-Diformyl-2-isopropoxyphenylboronic acid lies in its role as a versatile linker for constructing highly stable and functional COFs. Its two aldehyde groups can react with multiamino linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form robust imine linkages, which are known for their chemical stability compared to boroxine or boronate ester linkages.[4][5]

Workflow for Imine-Linked COF Synthesis

Caption: General workflow for solvothermal COF synthesis.

Detailed Solvothermal Synthesis Protocol

This protocol describes a typical procedure for synthesizing an imine-linked 2D COF.

-

Preparation: In a Pyrex tube, place 3,5-Diformyl-2-isopropoxyphenylboronic acid and 1,3,5-tris(4-aminophenyl)benzene (TAPB) in a 3:2 molar ratio.

-

Solvent Addition: Add a solvent mixture, typically composed of mesitylene and 1,4-dioxane (e.g., in a 1:1 v/v ratio).

-

Catalyst Addition: Add an aqueous solution of acetic acid (e.g., 6 M) to catalyze the imine condensation. The acid protonates the aldehyde carbonyl, making it more electrophilic.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction.

-

Sealing and Heating: Seal the Pyrex tube under vacuum and place it in an oven at 120°C for 3-5 days. The solvothermal conditions (elevated temperature and pressure) promote the reversible imine formation, allowing for "error-correction" and the formation of a crystalline, thermodynamically stable framework rather than an amorphous polymer.[3][6]

-

Isolation: After cooling to room temperature, a solid precipitate will have formed. Isolate the solid by filtration.

-

Washing: Wash the collected solid sequentially with anhydrous solvents such as acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomeric species trapped within the pores.

-

Activation: To obtain a permanently porous material, the solvent molecules occupying the pores must be removed without causing the framework to collapse. This is achieved by solvent exchange with a low-boiling-point solvent, followed by drying under high vacuum at an elevated temperature (e.g., 150°C) for several hours.

Characterization of the Resulting COF

A multi-technique approach is essential to confirm the successful synthesis of a crystalline and porous COF.

| Technique | Purpose | Expected Outcome |

| Powder X-Ray Diffraction (PXRD) | To assess the crystallinity and determine the crystal structure. | A series of sharp diffraction peaks, indicating long-range crystalline order. The peak positions can be compared to a simulated pattern based on the proposed crystal structure. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of imine bonds. | Disappearance of the N-H stretching bands from the amine linker and the C=O stretching band from the aldehyde linker, with the appearance of a new C=N stretching band characteristic of the imine linkage. |

| Solid-State ¹³C NMR Spectroscopy | To provide information about the local chemical environment of the carbon atoms in the framework. | Signals corresponding to the carbon atoms of the linkers, with a characteristic peak for the imine carbon. |

| Gas Sorption Analysis (N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high Brunauer-Emmett-Teller (BET) surface area is expected. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the framework. | High thermal stability, often with a decomposition temperature above 300-400°C in an inert atmosphere. |

Potential Applications and Future Outlook

The unique structure of COFs derived from 3,5-Diformyl-2-isopropoxyphenylboronic acid opens up several avenues for advanced applications:

-

Asymmetric Catalysis: The isopropoxy group, along with the unreacted boronic acid moieties (if a substoichiometric amount of amine linker is used or through post-synthetic modification), can create a chiral-like pocket within the pores, making these materials candidates for heterogeneous asymmetric catalysis.

-

Selective Sensing: The boronic acid group is well-known for its ability to reversibly bind with cis-diols, such as those found in saccharides and glycoproteins.[7] This functionality can be exploited to develop highly selective sensors for biologically relevant molecules.

-

Drug Delivery: The tunable pore size and functionalizable interior make these COFs promising nanocarriers for the controlled release of therapeutic agents. The boronic acid can act as a gatekeeper, releasing a drug cargo in response to specific stimuli like changes in pH or the presence of glucose.

The strategic placement of the isopropoxy group provides a lever to fine-tune the electronic properties and steric environment of the COF pores. Future research will likely focus on exploring how varying the alkoxy substituent can modulate the catalytic activity, adsorption selectivity, and host-guest interactions of these advanced materials.

Conclusion

3,5-Diformyl-2-isopropoxyphenylboronic acid is more than just a chemical intermediate; it is a sophisticated architectural component for the construction of next-generation crystalline porous materials. Its trifunctional nature allows for the synthesis of robust, imine-linked COFs with built-in functionality from the boronic acid and isopropoxy groups. By understanding the nuances of its synthesis and application in solvothermal polymerization, researchers can unlock its potential to create highly ordered frameworks tailored for specific and challenging applications. This guide provides the foundational knowledge and practical protocols to empower scientists and drug development professionals to leverage this versatile linker in their pursuit of innovative materials and technologies.

References

- Hunan Russell Chemicals Technology Co.,Ltd. (n.d.). 3,5-Diformyl-2-isopropoxyphenylboronic acid 1072951-68-8.

- ChemScene. (n.d.). (3,5-Diformyl-2-propoxyphenyl)boronic acid. CAS No. 1072951-92-8.

- Alfa Chemistry. (n.d.). 3,5-Diformyl-2-isopropoxyphenylboronic acid. CAS 1072951-68-8.

- I.R.I.S. (n.d.).

- TCI Chemicals. (n.d.). Covalent Organic Framework (COF) Linkers.

- Vitaku, E., & Dichtel, W. R. (2017). Synthesis of 2D Imine-Linked Covalent Organic Frameworks through Formal Transimination Reactions. Journal of the American Chemical Society, 139(37), 12911–12914.

- Evans, A. M., et al. (2021). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Chemical Science, 12(34), 11352-11359.

- Ossila. (n.d.). (3,5-Diformylphenyl)boronic acid. CAS Number 480424-62-2.

Sources

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2D Imine-Linked Covalent Organic Frameworks through Formal Transimination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. ossila.com [ossila.com]

Synthesis of 3,5-Diformyl-2-isopropoxyphenylboronic acid

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 3,5-Diformyl-2-isopropoxyphenylboronic acid, a highly functionalized aromatic building block. This molecule is of significant interest to researchers in materials science and drug discovery, primarily for its role as a versatile monomer in the synthesis of Covalent Organic Frameworks (COFs) and as a scaffold for developing novel therapeutic agents. This document details a scientifically grounded, multi-step synthesis beginning from the commercially available precursor, 2-isopropoxyphenol. We will elucidate the strategic rationale behind each synthetic transformation, provide detailed experimental protocols, and discuss the mechanistic underpinnings of the key reactions.

Introduction: Significance and Applications

3,5-Diformyl-2-isopropoxyphenylboronic acid is a bespoke chemical entity designed for advanced applications in chemistry and medicine. Its unique trifunctional nature—possessing two reactive aldehyde groups and a versatile boronic acid moiety—makes it a powerful building block for constructing complex molecular architectures.

-

Materials Science: The aldehyde functionalities serve as ideal reactive sites for forming imine or enamine linkages, which are fundamental to the construction of two- and three-dimensional Covalent Organic Frameworks (COFs).[1][2][3] COFs are a class of crystalline porous polymers with applications in gas storage, catalysis, and sensing.[2] The boronic acid group can also participate in forming boronate ester linkages, another common strategy for COF synthesis.[4]

-

Drug Discovery and Development: Boronic acids are a privileged structural motif in medicinal chemistry.[5] The boron atom can form reversible covalent bonds with diols present in biological targets, such as sugars or specific amino acid residues in enzyme active sites.[6] This property has been exploited in FDA-approved drugs like Bortezomib (Velcade).[7] The aldehyde groups on the ring provide handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug development programs.[8]

This guide aims to provide researchers with a practical and rational approach to accessing this valuable compound.

Retrosynthetic Analysis and Strategy

The synthesis of 3,5-Diformyl-2-isopropoxyphenylboronic acid can be conceptually deconstructed as follows. The target molecule requires the installation of three specific functional groups around a benzene ring: an isopropoxy group, two formyl groups, and a boronic acid.

A logical forward synthesis begins with a precursor already containing the isopropoxy group and a handle for directing the other substitutions. 2-Isopropoxyphenol is an ideal starting material as the phenol group strongly activates the ring towards electrophilic aromatic substitution and can later be converted into the boronic acid.[9][10]

The proposed synthetic sequence is:

-

Diformylation: Introduction of two formyl groups onto the 2-isopropoxyphenol ring at the positions ortho and para to the hydroxyl directing group. A modified Duff reaction is well-suited for this transformation.[11][12]

-

Triflation: Conversion of the resulting phenolic hydroxyl group into a trifluoromethanesulfonate (triflate) ester. The triflate is an excellent leaving group for subsequent cross-coupling reactions.

-

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between the aryl triflate and a boron-containing reagent (e.g., bis(pinacolato)diboron) to install the boronic acid (as a pinacol ester).

-

Deprotection: Hydrolysis of the pinacol boronate ester to yield the final 3,5-Diformyl-2-isopropoxyphenylboronic acid.

Synthetic Pathway Overview

The overall workflow is depicted below, proceeding from a commercially available starting material to the final product through a four-step sequence.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and synthesis of ladder-type covalent organic frameworks - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Isopropoxyphenol [webbook.nist.gov]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Duff reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 3,5-Diformyl-2-isopropoxyphenylboronic acid: A Predictive and Methodological Framework

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: 3,5-Diformyl-2-isopropoxyphenylboronic acid is a multifunctional aromatic building block with significant potential in synthetic chemistry, materials science, and drug discovery. Its unique assembly of reactive aldehyde groups, a sterically influential isopropoxy moiety, and a versatile boronic acid function makes it a prime candidate for constructing complex molecular architectures. Despite its commercial availability (CAS 1072951-68-8), a detailed public record of its spectroscopic data is conspicuously absent.

This guide serves as a comprehensive technical resource for researchers seeking to characterize this compound. As Senior Application Scientists, our goal is not merely to present data, but to provide a robust, predictive framework grounded in fundamental spectroscopic principles and field-proven methodologies. We will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the chemical reasoning behind these predictions, and provide self-validating, step-by-step protocols for acquiring and confirming this data experimentally.

Molecular Structure and Overview

3,5-Diformyl-2-isopropoxyphenylboronic acid possesses a calculated molecular weight of 250.06 g/mol and a molecular formula of C₁₂H₁₅BO₅. The strategic placement of its functional groups dictates its chemical behavior and, consequently, its spectroscopic signature. The two electron-withdrawing formyl (aldehyde) groups significantly influence the electronic environment of the aromatic ring, while the boronic acid group offers a site for reversible covalent bonding and potential self-condensation.

Caption: 2D Structure of 3,5-Diformyl-2-isopropoxyphenylboronic acid.

Predictive Spectroscopic Analysis

This section outlines the anticipated spectroscopic data for the title compound. These predictions are derived from established principles of chemical spectroscopy and analysis of structurally analogous compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR will provide a complete picture of the molecular framework.

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds allows for the observation of exchangeable protons from the boronic acid group, which are often invisible in non-polar solvents like CDCl₃.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | s | 1H | CHO | Aldehyde proton deshielded by the carbonyl group and adjacent to the electron-donating isopropoxy group. |

| ~10.0 | s | 1H | CHO | Aldehyde proton deshielded by the carbonyl group. |

| ~8.5 | s (broad) | 2H | B(OH)₂ | Exchangeable protons of the boronic acid, typically broad. Position is concentration and water-dependent. |

| ~8.2 | d, J ≈ 2.5 Hz | 1H | Ar-H | Aromatic proton ortho to a formyl group and meta to the boronic acid. |

| ~8.0 | d, J ≈ 2.5 Hz | 1H | Ar-H | Aromatic proton ortho to a formyl group and meta to the isopropoxy group. |

| ~4.8 | sept, J ≈ 6.0 Hz | 1H | O-CH(CH₃)₂ | Isopropoxy methine proton, split by six equivalent methyl protons. |

| ~1.3 | d, J ≈ 6.0 Hz | 6H | O-CH(CH₃)₂ | Equivalent methyl protons of the isopropoxy group, split by the methine proton. |

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~192 | CHO | Aldehyde carbonyl carbons, strongly deshielded. |

| ~190 | CHO | Second, chemically distinct aldehyde carbonyl carbon. |

| ~160 | Ar-C | Aromatic carbon attached to the isopropoxy group (C-O). |

| ~140 | Ar-C | Aromatic carbon ortho to boronic acid and isopropoxy group. |

| ~138 | Ar-C | Aromatic carbon ortho to boronic acid and formyl group. |

| ~135 | Ar-C | Aromatic carbon attached to a formyl group. |

| ~130 | Ar-C | Aromatic carbon attached to a formyl group. |

| ~125 (broad) | Ar-C | Aromatic carbon attached to the boron atom (C-B); often broad and low intensity due to quadrupolar relaxation. |

| ~72 | O-CH(CH₃)₂ | Isopropoxy methine carbon. |

| ~22 | O-CH(CH₃)₂ | Isopropoxy methyl carbons. |

¹¹B NMR is a highly effective tool for analyzing the coordination state of boron.[3][4] For a trigonal planar (sp²) arylboronic acid, a single, relatively broad resonance is expected.

-

Predicted Chemical Shift: ~25-30 ppm . This range is characteristic of arylboronic acids in a neutral, non-coordinating solvent.[5] The presence of two ortho substituents may cause a slight deviation.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides definitive evidence for the presence of key functional groups. For a solid-state measurement using an ATR accessory, the following vibrational bands are predicted.

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400–3200 | Broad, Strong | O–H Stretch | B(OH)₂, hydrogen-bonded |

| 2980–2940 | Medium | C–H Stretch | Isopropyl group (aliphatic) |

| 2850, 2750 | Medium-Weak | C–H Stretch | Aldehyde (Fermi resonance doublet) |

| 1700–1680 | Strong, Sharp | C=O Stretch | Aryl Aldehyde (conjugated) |

| 1600–1580 | Medium | C=C Stretch | Aromatic Ring |

| ~1350 | Strong | B–O Stretch | Boronic Acid |

| ~1250 | Strong | C–O Stretch | Aryl-Alkyl Ether |

The broadness of the O–H stretch is a hallmark of the intermolecular hydrogen bonding present in the solid state of boronic acids.[6]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. Using positive-ion electrospray ionization (ESI+), the primary ion observed would be the protonated molecule.

-

Predicted [M+H]⁺: m/z 251.1085 (Calculated for C₁₂H₁₆BO₅⁺)

-

Predicted [M+Na]⁺: m/z 273.0904 (Calculated for C₁₂H₁₅BO₅Na⁺)

Plausible ESI Fragmentation Pathway: Under collision-induced dissociation (CID), the parent ion would likely undergo characteristic losses of neutral fragments.

Caption: Predicted ESI-MS/MS fragmentation for C₁₂H₁₅BO₅.

Experimental Protocols for Validation

The following protocols describe standardized, self-validating workflows for acquiring the spectroscopic data outlined above.

General Sample Preparation

Causality: Boronic acids can reversibly form cyclic anhydrides (boroxines) upon dehydration. It is crucial to use anhydrous solvents for non-aqueous measurements and to handle the sample under an inert atmosphere (N₂ or Ar) where possible to ensure data integrity.

-

Ensure the solid sample of 3,5-diformyl-2-isopropoxyphenylboronic acid is dry, preferably by storing in a desiccator over P₂O₅.

-

For NMR, accurately weigh ~10-15 mg of the sample directly into an NMR tube.

-

Add ~0.6 mL of the desired deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

-

For HRMS, prepare a stock solution of ~1 mg/mL in a suitable solvent like acetonitrile or methanol. Dilute to a final concentration of ~1-10 µg/mL for analysis.

NMR Data Acquisition Workflow

Caption: Standard workflow for comprehensive NMR analysis.

FT-IR Protocol (Solid State, ATR)

-

Instrument Preparation: Ensure the FT-IR spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

Sample Application: Place a small amount (~1-2 mg) of the solid sample onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum. Clean the crystal thoroughly after use.

HRMS Protocol (ESI-TOF)

-

System Calibration: Calibrate the TOF mass analyzer using a known calibration standard immediately before the run to ensure high mass accuracy (< 5 ppm error).

-

Method Setup:

-

Ionization Mode: ESI Positive.

-

Infusion: Introduce the diluted sample into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Source Parameters: Capillary voltage ~3.5 kV; Nebulizing gas (N₂) pressure ~1 bar; Drying gas (N₂) flow ~4 L/min at 180 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and high-quality averaged spectrum.

-

Data Analysis:

-

Identify the peak corresponding to the predicted [M+H]⁺ ion.

-

Use the instrument software to calculate the elemental composition based on the exact mass and compare it to the theoretical value for C₁₂H₁₆BO₅⁺. The mass error should be below 5 ppm to confirm the formula.

-

Conclusion

While experimental data for 3,5-diformyl-2-isopropoxyphenylboronic acid remains to be published, this guide provides a robust and scientifically grounded framework for its complete spectroscopic characterization. The predictive data herein, based on fundamental principles, offers a reliable benchmark for researchers. By following the detailed, causality-driven protocols, scientists can confidently acquire and interpret the NMR, IR, and MS data, ensuring the structural integrity of this versatile building block for its application in advanced synthesis and materials development.

References

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link][3][4]

-

Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028–1032. [Link][1]

-

ResearchGate. (n.d.). Request PDF for ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link][5]

-

da Silva, J. G., & Gauze, G. F. (2018). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 14, 2529–2538. [Link][6]

-

Royal Society of Chemistry. (n.d.). Supplementary Material for an unspecified article. [Link][2]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles, no direct URL available).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general reference for spectroscopic principles, no direct URL available).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

A-Z of Substituted Phenylboronic Acids: A Guide to Physicochemical Properties for Advanced Applications

Abstract

Substituted phenylboronic acids (PBAs) represent a cornerstone class of molecules in modern chemistry, with applications spanning drug development, diagnostics, and materials science.[1][2] Their utility is intrinsically linked to a unique set of physicochemical properties governed by the electrophilic nature of the boron atom and the electronic character of the phenyl ring's substituents. This guide provides an in-depth exploration of these properties, including acidity (pKa), lipophilicity (LogP), solubility, and stability. We will dissect the profound influence of aromatic substitution on these parameters, offer detailed experimental protocols for their characterization, and connect these fundamental properties to their practical application in sophisticated systems like glucose-responsive drug delivery.[3][4]

Introduction: The Unique Chemistry of Phenylboronic Acids

Phenylboronic acid is an organoboron compound featuring a boronic acid functional group (-B(OH)_2) attached to a phenyl ring. The boron atom in its neutral state is sp² hybridized, possessing a trigonal planar geometry and a vacant p-orbital. This electron deficiency makes it a mild Lewis acid, a characteristic that is central to its reactivity and function.[5]

The significance of PBAs in research and development stems from two primary features:

-

Versatility in Synthesis: PBAs are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds to construct complex molecular architectures.[2]

-

Reversible Covalent Interactions: PBAs can form stable, yet reversible, cyclic esters (boronate esters) with 1,2- and 1,3-diols.[6][7] This dynamic covalent chemistry is the foundation for their use in sensors for carbohydrates like glucose and in stimuli-responsive materials for targeted drug delivery.[3][6][8]

Understanding and precisely tuning the physicochemical properties of PBAs is paramount for optimizing their performance in these applications. The strategic placement of electron-withdrawing or electron-donating substituents on the phenyl ring allows for the rational design of molecules with tailored reactivity and behavior.[9]

Core Physicochemical Properties

Acidity (pKa): The Gateway to Reactivity

The acidity of a phenylboronic acid is its most critical physicochemical parameter. Unlike Brønsted acids that donate a proton, PBAs act as Lewis acids by accepting a hydroxide ion from water. This converts the sp² hybridized, trigonal planar boron into a more stable sp³ hybridized, tetrahedral boronate anion.[8][10]

The equilibrium between these two forms is pH-dependent and described by the pKa value. At a pH below the pKa, the neutral trigonal form ([ArB(OH)_2]) predominates, while at a pH above the pKa, the anionic tetrahedral form ([ArB(OH)_3]^-) is the major species. This transition is crucial because the tetrahedral boronate ion is significantly more reactive towards diols than the neutral trigonal acid.[5][11]

The Influence of Substituents on pKa: The electronic nature of the substituent on the phenyl ring directly modulates the Lewis acidity of the boron atom and, consequently, the pKa.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro

, cyano -

Electron-Donating Groups (EDGs): Substituents like methoxy

or amino

This relationship can be quantitatively described by the Hammett equation, which shows a good correlation for meta- and para-substituted PBAs.[9][13] Ortho-substituents often deviate from this trend due to steric hindrance and the potential for intramolecular hydrogen bonding, which can uniquely influence acidity.[14][15]

Table 1: pKa Values of Representative Substituted Phenylboronic Acids

| Substituent (Position) | pKa Value | Effect on Acidity |

|---|---|---|

| H (None) | ~8.8 | Baseline |

| 4-Methoxy (-OCH₃) | ~9.3 | Decreased |

| 4-Methyl (-CH₃) | ~9.0 | Slightly Decreased |

| 4-Chloro (-Cl) | ~8.2 | Increased |

| 3-Nitro (-NO₂) | ~7.1 | Significantly Increased |

| 4-Trifluoromethyl (-CF₃) | ~7.9 | Increased |

Note: Values are approximate and can vary based on experimental conditions. Sources:[12][16][17]

Lipophilicity (LogP) and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes a compound's distribution between an immiscible lipid (e.g., octanol) and aqueous phase. It is a critical parameter in drug development, influencing membrane permeability, protein binding, and metabolic stability.

Aqueous solubility is another key determinant of a compound's utility, particularly for biological applications and formulation. Phenylboronic acid itself has moderate solubility in water, which is influenced by pH.[18]

-

Substituent Effects: The LogP and solubility of PBAs are highly dependent on the nature of the substituent.

-

Hydrophobic groups (e.g., -CH₃, -CF₃, -Cl) will increase the LogP and decrease aqueous solubility.

-

Polar or ionizable groups (e.g., -OH, -COOH, -NH₂) will decrease the LogP and increase aqueous solubility.

-

-

pH-Dependence: As the pH increases above the pKa, the formation of the charged tetrahedral boronate species ([ArB(OH)_3]^-) significantly increases the aqueous solubility of the compound.

Chemical Stability

Two primary stability concerns for PBAs are dehydration to form boroxines and oxidative degradation.

-

Boroxine Formation: In non-aqueous solvents or upon heating in the solid state, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[19][20] This process is reversible upon the addition of water.[19][21] The equilibrium between the boronic acid and the boroxine is influenced by substituents; electron-donating groups tend to favor boroxine formation.[19][20][21][22]

-

Oxidative Instability: PBAs can be susceptible to oxidation by reactive oxygen species, particularly at physiological pH. This has been a challenge for their application in biological contexts.[23] Strategies to improve oxidative stability include the introduction of strong electron-withdrawing groups or intramolecular coordination to shield the boron center.[23]

The Defining Interaction: Reversible Esterification with Diols

The hallmark of boronic acid chemistry is the rapid and reversible formation of five- or six-membered cyclic boronate esters with molecules containing 1,2- or 1,3-diol functionalities.[6][8] This interaction is the basis for glucose sensing, as glucose contains multiple diol units.[3][4]

The binding affinity is pH-dependent, with optimal binding generally occurring at pH values above the pKa of the boronic acid, where the more reactive tetrahedral boronate species is prevalent.[9] A significant consequence of this interaction is that the formation of the boronate ester increases the acidity of the boron center, resulting in a substantial drop in the apparent pKa of the complex.[24][25] For example, the pKa of phenylboronic acid can decrease from 8.8 to as low as 4.5 upon complexation with fructose.[8]

Experimental Methodologies

Accurate characterization of these physicochemical properties is essential. Below is a general workflow and detailed protocols for key measurements.

Protocol 4.1: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a boronic acid solution as a standardized base is added. The pKa is determined from the midpoint of the resulting titration curve.[13]

Materials:

-

Substituted phenylboronic acid (~0.01 M solution)

-

Standardized NaOH solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized, CO₂-free water

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Preparation: Prepare a solution of the phenylboronic acid (e.g., 50 mL of a 0.01 M solution) in a beaker containing a background electrolyte (e.g., 0.1 M KCl).

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Titration: Place the beaker on a stir plate and immerse the pH electrode. Allow the initial pH reading to stabilize.

-

Data Collection: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint: Continue the titration well past the equivalence point (the region of sharpest pH change).

-

Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point (i.e., the pH when half of the volume of NaOH required to reach the equivalence point has been added). More accurate values can be obtained by analyzing the first derivative of the titration curve.

Protocol 4.2: LogP Determination by Shake-Flask Method

This is the classical method for determining the partition coefficient, involving the direct measurement of a compound's concentration in two immiscible phases after equilibrium has been reached.

Materials:

-

Substituted phenylboronic acid

-

n-Octanol (pre-saturated with buffer)

-

Aqueous buffer of defined pH (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Mechanical shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the layers to separate. This minimizes volume changes during the experiment.

-

Solute Addition: Prepare a stock solution of the phenylboronic acid in the aqueous buffer at a concentration that can be accurately measured.

-

Partitioning: In a vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).

-

Equilibration: Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached. The time required should be determined empirically.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully withdraw a sample from each phase. Determine the concentration of the phenylboronic acid in both the aqueous phase ([C_{aq}]) and the octanol phase ([C_{oct}]).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations:

. The LogP is the base-10 logarithm of this value:

Conclusion: From Fundamentals to Function

The physicochemical properties of substituted phenylboronic acids are not merely academic data points; they are the critical design parameters that govern function. For drug development professionals, tuning the pKa and LogP is essential for creating molecules that are active at physiological pH and possess the appropriate ADME (absorption, distribution, metabolism, and excretion) profile.[4][26] For materials scientists, understanding stability and diol-binding equilibria is key to designing robust sensors and self-healing hydrogels.[7] By mastering the principles outlined in this guide, researchers can harness the full potential of this remarkable class of compounds to drive innovation across scientific disciplines.

References

- On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing.

- A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach.

- Reaction mechanism of boronic acid with diols having high pKa in alkaline solution.

- Phenylboronic Acid-polymers for Biomedical Applic

- Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography

- Structure–Reactivity Relationships in Boronic Acid–Diol Complex

- Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant.

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.

- Structure–Reactivity Relationships in Boronic Acid–Diol Complex

- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.

- The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.

- The influence of ortho-substituents on the properties of phenylboronic acids.

- pKa measurement.

- Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantic Scholar.

- Formation of boroxine: Its stability and thermodynamic parameters in solution. Pure and Applied Chemistry.

- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.

- Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed.

- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. The Chemical Record.

- Phenylboronic acid-based glucose-responsive polymeric nanoparticles: Synthesis and applications in drug delivery.

- On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI.

- Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)

- Correlation of the pKa values of monosubstituted phenylboronic acids with benzoic acids.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Tautomeric equilibria and binding selectivity of pyridineboronic acids. The Royal Society of Chemistry.

- pK a values for boronic acids 1-7.

- Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Pl

- Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing.

- Innovating with Phenylboronic Acids: Applications Beyond OLEDs. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT stud ... - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46964F [pubs.rsc.org]

- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]

- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 22. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 23. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 25. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity of Diformylphenylboronic Acid Derivatives

Introduction

Diformylphenylboronic acid derivatives represent a class of highly versatile trifunctional building blocks in modern organic and materials chemistry. Characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂] and two formyl groups (-CHO), these molecules possess a unique combination of reactive sites. The boronic acid moiety provides a gateway for cross-coupling chemistry and dynamic covalent interactions with diols, while the dual aldehyde functionalities serve as electrophilic centers for condensation reactions.[1] This guide explores the core reactivity of these derivatives, elucidates the interplay between their functional groups, and provides practical insights into their application for researchers, scientists, and drug development professionals.

The specific substitution pattern of the functional groups (e.g., 3,5-diformyl vs. 2,4-diformyl) significantly influences the molecule's geometry and reactivity, offering a tunable platform for designing complex molecular architectures, from discrete macrocycles to extended crystalline polymers like Covalent Organic Frameworks (COFs).[1][2]

Fundamental Reactivity of the Constituent Moieties

The rich chemistry of diformylphenylboronic acids stems from the distinct, yet electronically connected, reactivity of the boronic acid and the aldehyde groups.

The Boronic Acid Group: A Hub for Covalent and Dynamic Chemistry

The boronic acid group is a mild Lewis acid and a cornerstone of modern synthetic chemistry.[3] Its primary modes of reactivity include:

-

Suzuki-Miyaura Cross-Coupling: While the primary focus of this guide is on the reactivity of the whole molecule, it is crucial to acknowledge that the boronic acid group can serve as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds. This is a foundational reaction for synthesizing complex aryl structures.[4]

-

Boroxine Formation: In the solid state or upon thermal dehydration, boronic acids reversibly self-condense to form six-membered cyclic anhydrides known as boroxines.[3] This dynamic equilibrium is a key reaction in the formation of certain boronic acid-based COFs.[2]

-

Boronate Ester Formation: A hallmark of boronic acid chemistry is the reversible, covalent reaction with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters.[3] This interaction is pH-sensitive and forms the basis for applications in carbohydrate sensing, drug delivery, and the formation of dynamic covalent hydrogels.[1][5] The electron-withdrawing nature of the two formyl groups increases the Lewis acidity of the boron center, facilitating ester formation at lower pH compared to unsubstituted phenylboronic acid.

The Diformyl Groups: Gateways to Condensation Chemistry

The two aldehyde groups are potent electrophiles, enabling a wide range of classical condensation reactions. Their dual presence makes these molecules ideal cross-linkers.

-

Imine and Oxime Formation: Aldehydes readily react with primary amines to form Schiff bases (imines) and with hydroxylamines to form oximes.[1] These reactions are highly efficient and often reversible, making them central to the field of dynamic covalent chemistry.[6][7] The formation of robust imine linkages is the most common strategy for constructing aldehyde-derived COFs.[2]

-

Reductive Amination: The imines formed from the reaction with amines can be subsequently reduced to stable secondary amine linkages, providing a pathway to non-reversible structures.

-

Other Condensation Reactions: The aldehydes can also participate in reactions with other nucleophiles, such as hydrazines (to form hydrazones) and stabilized carbanions (e.g., in Knoevenagel or Wittig-type reactions).

Synergistic Reactivity and Applications in Advanced Materials

The true synthetic power of diformylphenylboronic acid derivatives is realized when all three functional groups are leveraged in concert. These molecules act as highly versatile "nodes" or "linkers" for the construction of complex, functional materials.

Covalent Organic Frameworks (COFs)

COFs are crystalline, porous polymers built from molecular precursors linked by strong covalent bonds.[2][8] Diformylphenylboronic acids are exemplary building blocks for creating COFs with dual, orthogonal linkages.[9] For instance, reacting a diformylphenylboronic acid with a triamine linker can simultaneously generate:

-

Boroxine rings through the self-condensation of the boronic acid groups.

-

Imine linkages through the condensation of the aldehyde groups with the amine linkers.

This approach yields highly stable, porous materials with functionalized pore environments, suitable for applications in gas storage, catalysis, and selective enrichment.[9][10]

Diagram: Synthesis of a Dual-Linkage COF

The following diagram illustrates the conceptual workflow for synthesizing a COF using a trifunctional monomer like 3,5-diformylphenylboronic acid and a planar triamine linker.

Caption: Workflow for the synthesis of a dual-linkage COF.

Dynamic Covalent Hydrogels and Self-Healing Materials

The reversible nature of both boronate ester and imine/oxime bonds makes diformylphenylboronic acids excellent candidates for creating "smart" materials.[1] For example, 3,5-diformylphenylboronic acid has been used to create dynamic covalent hydrogels for triggered cell capture and release.[1]

-

Cell Capture: The boronic acid groups form boronate esters with cis-diol motifs on carbohydrate-rich cell surfaces at a slightly acidic pH (e.g., 6.8).

-

Cell Release: A shift to a more physiological pH (e.g., 7.8) and the addition of a competing diol like glucose weakens the interaction, leading to cell detachment.[1]

Similarly, polymers incorporating these derivatives through dynamic imine and boroxine bonds have demonstrated remarkable self-healing properties and stretchability.[1]

Experimental Protocols and Methodologies

Scientific integrity requires reproducible and well-documented protocols. The following sections provide generalized, yet detailed, methodologies for key transformations involving these reagents.

Protocol: General Synthesis of Aryl Boronic Acids

Aryl boronic acids are commonly synthesized via the reaction of an organometallic reagent with a trialkyl borate ester, followed by acidic hydrolysis.[3][4][11]

Example: Synthesis of a Diformylphenylboronic Acid Derivative

-

Objective: To synthesize a diformylphenylboronic acid from its corresponding protected dibromoaryl precursor.

-

Materials:

-

1-Dibromo-x,y-bis(diethoxymethyl)benzene (1.0 eq)

-

Magnesium turnings (1.1 eq per Br) or n-Butyllithium (1.1 eq per Br)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate [B(O-i-Pr)₃] (1.2 eq)

-

Hydrochloric acid (e.g., 2 M HCl)

-

Diethyl ether or Ethyl acetate for extraction

-

Step-by-Step Methodology:

-

Protection: The aldehyde groups of the starting dibromobenzaldehyde are first protected as acetals (e.g., using triethyl orthoformate) to prevent reaction with the organometallic intermediate.

-

Organometallic Formation:

-

(Grignard): Under an inert atmosphere (N₂ or Ar), add the protected dibromoaryl compound dissolved in anhydrous THF dropwise to a stirring suspension of magnesium turnings in THF. Gentle heating or initiation with a crystal of iodine may be required.

-

(Organolithium): Under an inert atmosphere, dissolve the protected dibromoaryl compound in anhydrous THF and cool the solution to -78 °C. Add n-butyllithium dropwise and stir for 30-60 minutes.

-

-

Borylation: Cool the freshly prepared organometallic solution to -78 °C. Add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. Allow the mixture to warm slowly to room temperature overnight.

-

Hydrolysis (Work-up): Carefully quench the reaction by slowly adding 2 M HCl at 0 °C. Stir vigorously for 1-2 hours to ensure complete hydrolysis of both the boronic ester and the acetal protecting groups.

-

Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or water/ethanol) or by column chromatography.

Diagram: General Synthesis Pathway

Caption: Generalized synthetic route to diformylphenylboronic acids.

Protocol: Solvothermal Synthesis of a COF

This protocol is adapted from established methods for synthesizing boronic acid and imine-linked COFs.[9]

-

Objective: To synthesize a crystalline COF from 3,5-diformylphenylboronic acid and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

-

Materials:

-

3,5-Diformylphenylboronic acid (DFPBA) (3 eq)

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB) (2 eq)

-

Solvent mixture: e.g., Mesitylene/Dioxane (1:1 v/v)

-

Aqueous acetic acid (e.g., 6 M)

-

Pyrex tube

-

Step-by-Step Methodology:

-

Preparation: In a Pyrex tube, add DFPBA, TAPB, and the mesitylene/dioxane solvent mixture.

-

Sonication: Sonicate the mixture for 15 minutes to obtain a homogeneous dispersion.

-

Catalysis: Add the aqueous acetic acid catalyst to the suspension.

-

Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

-

Sealing: Seal the tube under vacuum using a torch.

-

Reaction: Heat the sealed tube in an oven at 120 °C for 72 hours without agitation.

-

Isolation: After cooling to room temperature, open the tube and collect the precipitated solid by filtration.

-

Washing: Wash the solid sequentially with anhydrous acetone and anhydrous THF to remove unreacted monomers and oligomers.

-

Activation: Dry the purified COF powder under high vacuum at an elevated temperature (e.g., 150 °C) to evacuate the pores, yielding the activated material.

Quantitative Data Summary

The reactivity of the boronic acid is critically dependent on its pKa. Electron-withdrawing groups like formyls lower the pKa, making the boronic acid more acidic and facilitating boronate ester formation at physiological pH.

| Compound | Substituents | Reported pKa (approx.) | Key Feature |

| Phenylboronic Acid | None | 8.8 - 9.0 | Baseline acidity |

| 4-Formylphenylboronic Acid | 1x -CHO (para) | ~7.8 | Increased acidity due to one EWG |

| 3,5-Difluorophenylboronic Acid | 2x -F (meta) | ~7.2 | Significantly increased acidity |

| Diformylphenylboronic Acid | 2x -CHO | < 7.8 (Estimated) | Expected high acidity enhancing diol binding |

Note: The pKa for diformyl derivatives is estimated based on the electronic effect of two formyl groups being stronger than one. Precise values may vary with isomer and solvent conditions.

Conclusion

Diformylphenylboronic acid derivatives are powerful trifunctional synthons whose utility stems from the orthogonal yet synergistic reactivity of their boronic acid and dual aldehyde groups. This unique combination allows for the rational design and construction of advanced materials, including highly stable Covalent Organic Frameworks and responsive, dynamic polymers. A thorough understanding of the fundamental reaction mechanisms—boroxine/boronate ester formation for the boronic acid and condensation chemistry for the aldehydes—is paramount for harnessing their full synthetic potential. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to innovate in the fields of materials science, drug delivery, and supramolecular chemistry.

References

- Benchchem. (n.d.). 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1.

- Benchchem. (n.d.). Application Notes and Protocols for Covalent Organic Framework Synthesis using (2-Fluoro-3,5-diformylphenyl)boronic acid.

-

I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

-

bioRxiv. (2024). SI-1 Supplementary Information: Enhanced dynamic covalent chemistry for the controlled release of small molecules and biologics. Retrieved from [Link]

-

PubMed. (2016). Dynamic Covalent Chemistry-based Sensing: Pyrenyl Derivatives of Phenylboronic Acid for Saccharide and Formaldehyde. Sci Rep, 6, 31187. Retrieved from [Link]

- Galbraith, E., et al. (2009). Dynamic covalent self-assembled macrocycles prepared from 2-formyl-aryl-boronic acids and 1,2-amino alcohols. New Journal of Chemistry. Royal Society of Chemistry.

-

MDPI. (n.d.). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

- Galbraith, E., Kelly, A. M., Fossey, J. S., Kociok-Köhn, G., Davidson, M. G., Bull, S. D., & James, T. D. (2009). Dynamic covalent self-assembled macrocycles prepared from 2-formyl-aryl-boronic acids and 1,2-amino alcohols. New Journal of Chemistry, 33(9), 181-184.

- PubMed. (2019).

-

SciSpace. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

-

Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved from [Link]

- PubMed. (2019). Boric-Acid-Functionalized Covalent Organic Framework for Specific Enrichment and Direct Detection of cis-Diol-Containing Compounds by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Anal Chem, 91(9), 6353-6362.

Sources

- 1. ossila.com [ossila.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic Acid-Dopamine Dynamic Covalent Bond Involved Dual-Responsive Polymeric Complex: Construction and Anticancer Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Dynamic Covalent Chemistry-based Sensing: Pyrenyl Derivatives of Phenylboronic Acid for Saccharide and Formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic-acid-derived covalent organic frameworks: from synthesis to applications (2021) | Laura Frey | 20 Citations [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. Boric-Acid-Functionalized Covalent Organic Framework for Specific Enrichment and Direct Detection of cis-Diol-Containing Compounds by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]